molecular formula C9H15N5S B012541 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine CAS No. 101071-66-3

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine

Cat. No. B012541
M. Wt: 225.32 g/mol
InChI Key: YZOGJJYRAKOFKZ-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine belongs to a class of compounds that are derivatives of 1,3,5-triazine, a heterocyclic compound with notable applications in medicine, agriculture, and various industries. This compound, specifically, has garnered interest for its unique chemical and physical properties, which enable its application in several specialized fields.

Synthesis Analysis

The synthesis of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine derivatives involves multi-component reactions under controlled conditions. Notably, a novel one-pot, three-component synthesis approach has been developed using cyanamide, aromatic aldehydes, and an amine (such as piperidine) under microwave irradiation, proving to be an efficient method for producing these compounds (Sadek et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure of s-triazine derivatives incorporating piperidine moieties have been conducted using X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide detailed insights into the molecular packing, intermolecular interactions, and electronic properties of such compounds, offering a foundation for understanding their chemical behavior and potential applications (Shawish et al., 2021).

Chemical Reactions and Properties

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine and its derivatives exhibit a range of chemical reactions, including nucleophilic substitution and cyclocondensation, leading to various functionalized products. These reactions are pivotal for exploring the chemical space around this moiety and developing new compounds with enhanced or desired properties (Asghari et al., 2015).

Physical Properties Analysis

The physical properties of derivatives of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine, such as solubility, melting points, and crystal structure, are crucial for their practical application. Research indicates that these compounds crystallize in various forms and possess significant intermolecular N...H and H...C contacts, contributing to their stability and reactivity (Shtaitz et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine derivatives, including their reactivity, potential as inhibitors or activators in biological systems, and interactions with various substrates, are areas of active research. These compounds have shown a range of activities, from antimicrobial to potential inhibitors of specific enzymes, demonstrating their versatility and potential for further development (Patel et al., 2012).

Scientific Research Applications

Synthesis and Molecular Structure Investigations

Research has demonstrated the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These studies focus on understanding the molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. The intermolecular interactions controlling the molecular packing of these compounds reveal dominant contacts such as H...H, N...H, and H...C, providing insights into their molecular behavior and potential applications in materials science (Shawish et al., 2021).

Antimicrobial Activities

Studies have also focused on the antimicrobial properties of substituted 1,3,5-triazine derivatives. These compounds have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative strains, showing promising results. Such findings highlight the potential for these compounds to serve as the basis for new antimicrobial agents (Malik & Patel., 2017).

Chemical Behavior and Reactions

Research into the chemical behavior of substituted 1,3,5-triazines has shown that the amination process can proceed via specific mechanisms, depending on the substituents. For instance, the amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine has been shown to proceed almost entirely by an SN (ANRORC) mechanism, providing valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry (Simig et al., 2010).

Applications in Polymer Science

Another area of application is in polymer science, where derivatives of 1,3,5-triazines have been investigated for their thermal oxidation stability when blended with polypropylene. This research suggests that such compounds can significantly enhance the antithermal oxidative performance of polypropylene, indicating their potential as stabilizers in polymer materials (Ya & Yong, 2001).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

This would involve speculating on potential future research directions, such as new reactions that could be explored, potential applications for the compound, or modifications that could be made to its structure to enhance its properties or reduce its toxicity.


I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!


properties

IUPAC Name

4-methylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5S/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGJJYRAKOFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381937
Record name 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine

CAS RN

101071-66-3
Record name 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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